2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate
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Overview
Description
2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate is a heterocyclic compound that contains an oxadiazole ring fused with a phenyl benzenecarboxylate moiety.
Mechanism of Action
Target of Action
The primary targets of 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate are the Epidermal Growth Factor Receptor (EGFR) wild-type enzyme and the oxidoreductase 1XDQ protein . EGFR plays a key role in controlling the cell cycle, making it a promising target for anticancer drug development . The oxidoreductase 1XDQ protein is involved in antibacterial and antifungal activities .
Mode of Action
This compound: interacts with its targets by inhibiting the EGFR wild-type enzyme . It has a robust inhibitory effect against the EGFR wild-type enzyme and a 10-fold inferior potency against the mutant form of EGFR . This compound also interacts with the active site region of the oxidoreductase 1XDQ protein, enhancing its antibacterial and antifungal activities .
Biochemical Pathways
The biochemical pathways affected by This compound are primarily related to cell cycle regulation and antibacterial and antifungal activities . By inhibiting the EGFR wild-type enzyme, this compound can disrupt the cell cycle, potentially leading to anticancer effects . Its interaction with the oxidoreductase 1XDQ protein can enhance antibacterial and antifungal activities .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of the EGFR wild-type enzyme, potentially leading to anticancer effects . It also enhances the antibacterial and antifungal activities of the oxidoreductase 1XDQ protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . One common method includes the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines . Various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, and ferric chloride can be used in these reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or lead tetraacetate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, lead tetraacetate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and dehydrating agents (e.g., sulfuric acid, chloramine-T) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits significant anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities
Materials Science: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Pharmaceuticals: The compound is explored for its potential as a drug candidate due to its ability to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share a similar oxadiazole ring structure and exhibit comparable biological activities, such as anticancer and antibacterial properties.
1,3,4-Thiadiazole Derivatives: These compounds have a thiadiazole ring instead of an oxadiazole ring and are known for their antimicrobial and anticancer activities.
Uniqueness
2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate is unique due to its specific combination of an oxadiazole ring with a phenyl benzenecarboxylate moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
[2-(1,3,4-oxadiazol-2-yl)phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15(11-6-2-1-3-7-11)20-13-9-5-4-8-12(13)14-17-16-10-19-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKTYYDBRSFYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=NN=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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